molecular formula C8H10ClNO2S B1619859 4-chloro-N,N-dimethylbenzenesulfonamide CAS No. 7463-22-1

4-chloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1619859
CAS No.: 7463-22-1
M. Wt: 219.69 g/mol
InChI Key: QFNLRDMGDKMXBO-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the para position and two methyl groups on the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-chlorobenzenesulfonyl chloride+dimethylamineThis compound+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+dimethylamine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like acetonitrile or chloroform can aid in the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Chloro-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition is facilitated by the formation of coordination bonds between the sulfonamide group and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both chlorine and dimethyl groups, which confer specific reactivity and interaction profiles. This makes it particularly useful in specialized chemical syntheses and research applications .

Properties

IUPAC Name

4-chloro-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNLRDMGDKMXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064713
Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7463-22-1
Record name 4-Chloro-N,N-dimethylbenzenesulfonamide
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Record name Benzenesulfonamide, 4-chloro-N,N-dimethyl-
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Record name p-chloro-N,N-dimethylbenzenesulphonamide
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